![molecular formula C12H14ClNO3 B2356501 Methyl 2-chloro-4-oxo-4,6,7,8,9,10-hexahydropyrido[1,2-a]azepine-1-carboxylate CAS No. 61018-94-8](/img/structure/B2356501.png)
Methyl 2-chloro-4-oxo-4,6,7,8,9,10-hexahydropyrido[1,2-a]azepine-1-carboxylate
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Description
Methyl 2-chloro-4-oxo-4,6,7,8,9,10-hexahydropyrido[1,2-a]azepine-1-carboxylate (MOHPC) is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. It is a heterocyclic compound that belongs to the family of pyridoazepines. The chemical structure of MOHPC consists of a six-membered pyridine ring fused with a seven-membered azepine ring. The chloro and carbonyl groups are attached to the pyridine ring, while the methyl ester group is attached to the azepine ring.
Scientific Research Applications
Ring Expansion and Rearrangement Studies
The compound has been involved in studies focusing on ring expansion and rearrangement. For instance, Bullock et al. (1972) discussed the preparation of methyl 4-chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate and its rearrangement to give derivatives of methyl 2-oxo-2,3,4,5-tetrahydro-1H-1,3-diazepine-6-carboxylate (Bullock et al., 1972).
Synthesis and Chemical Reactions
Kappe and Roschger (1989) investigated various reactions of 2-oxo(or thioxo)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid derivatives, focusing on methylation and acylation (Kappe & Roschger, 1989). Additionally, studies by Guerrero et al. (2014) and Vaid et al. (2014) detailed the synthesis of related benzazepine derivatives, highlighting various chemical transformations and structural analyses (Guerrero et al., 2014), (Vaid et al., 2014).
Molecular and Supramolecular Structures
The molecular and supramolecular structures of some benzazepine derivatives were analyzed by Guerrero et al. (2019), focusing on the conformation of azepine rings and hydrogen-bonded assembly (Guerrero et al., 2019).
Photochemical Synthesis
Budruev et al. (2021) explored the photochemical synthesis of methyl 12-oxo-6,12-dihydroazepino[2,1-b]quinazoline-8-carboxylates, emphasizing the role of water in these reactions (Budruev et al., 2021).
Reactions with Thiophenolates
Shutalev et al. (2010) studied the reactions of ethyl 4-chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with thiophenolates, revealing insights into ring expansion versus nucleophilic substitution (Shutalev et al., 2010).
Biological Evaluation
Patel and Pathak (2012) synthesized pyridoquinolones containing azetidinones, including compounds related to methyl 2-chloro-4-oxo-4,6,7,8,9,10-hexahydropyrido[1,2-a]azepine-1-carboxylate, and evaluated their biological activities (Patel & Pathak, 2012).
properties
IUPAC Name |
methyl 2-chloro-4-oxo-7,8,9,10-tetrahydro-6H-pyrido[1,2-a]azepine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO3/c1-17-12(16)11-8(13)7-10(15)14-6-4-2-3-5-9(11)14/h7H,2-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTZKQJYZVIQXTA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2CCCCCN2C(=O)C=C1Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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